Technical Guide: 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile
Technical Guide: 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile
The following is an in-depth technical guide on 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile .
CAS Number: 663884-63-7[1]
Executive Summary
3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile (CAS 663884-63-7) is a specialized fluorinated building block used primarily in the synthesis of high-affinity Neurokinin-1 (NK1) receptor antagonists and other pharmaceutical agents requiring metabolic stability. Characterized by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring, this compound offers exceptional lipophilicity and resistance to oxidative metabolism (CYP450 degradation), making it a critical "warhead" or spacer in medicinal chemistry.
This guide details the chemical identity, validated synthesis protocols, and application logic for this compound, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 663884-63-7 |
| IUPAC Name | 3-[3,5-Bis(trifluoromethyl)phenyl]propanenitrile |
| Synonyms | 3,5-Bis(trifluoromethyl)hydrocinnamonitrile; 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile |
| Molecular Formula | C₁₁H₇F₆N |
| Molecular Weight | 267.17 g/mol |
| SMILES | N#CCCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
| Physical State | Pale yellow liquid or low-melting solid |
| Boiling Point | ~235 °C (Predicted) |
| Density | ~1.3 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthesis & Manufacturing Protocols
The synthesis of CAS 663884-63-7 is most reliably achieved through a two-step sequence: Knoevenagel Condensation followed by Catalytic Hydrogenation . This route avoids the use of highly unstable Grignard reagents often associated with bis-CF3-phenyl chemistry.
Step 1: Knoevenagel Condensation
Objective: Synthesis of the unsaturated precursor, 3-[3,5-bis(trifluoromethyl)phenyl]acrylonitrile (CAS 175136-63-7).
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Reagents: 3,5-Bis(trifluoromethyl)benzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Pyridine (solvent/base), Piperidine (catalytic).
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Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.
Protocol:
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Charge a reaction vessel with 3,5-bis(trifluoromethyl)benzaldehyde (e.g., 50 mmol) and pyridine (50 mL).
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Add cyanoacetic acid (55 mmol) and piperidine (0.5 mL).
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Heat the mixture to reflux (100–110 °C) for 4–6 hours. Note: Evolution of CO₂ indicates decarboxylation is proceeding.
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Monitor: Check by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.
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Workup: Cool to RT, pour into ice-cold HCl (1M) to neutralize pyridine. Extract with Ethyl Acetate (3x).
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Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Step 2: Catalytic Hydrogenation (The Critical Step)
Objective: Selective reduction of the alkene to the alkane without reducing the nitrile group or defluorinating the ring.
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Reagents: 3-[3,5-bis(trifluoromethyl)phenyl]acrylonitrile (from Step 1), H₂ gas (balloon or 1-3 atm), 10% Pd/C (5-10 wt%).
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Solvent: Methanol or Ethanol (anhydrous).
Self-Validating Protocol:
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Dissolution: Dissolve the unsaturated nitrile (10 g) in Methanol (100 mL) in a hydrogenation flask.
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Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the system with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at Room Temperature for 6–12 hours.
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Validation Point (NMR): Aliquot a sample. The disappearance of the alkene doublets (δ 6.0–7.5 ppm region) and appearance of the ethylene multiplets (δ 2.6–3.0 ppm) confirms conversion.
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Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely to avoid fire hazard.
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Isolation: Concentrate the filtrate under reduced pressure to yield the target 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile as a pale oil/solid.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway from commercially available benzaldehyde to the target propionitrile.
Applications in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in drug design, particularly for Tachykinin NK1 receptor antagonists. While drugs like Rolapitant and Aprepitant utilize ether linkages, the propionitrile derivative (CAS 663884-63-7) serves as a critical bioisostere and intermediate.
Key Application Pathways:
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Hydrolysis to Acid: Conversion to 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid (CAS 181772-16-7). This acid allows for amide coupling, introducing the lipophilic tail into peptide mimetics.
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Reduction to Amine: Reduction (e.g., LiAlH₄ or Raney Ni) yields 3-(3,5-bis(trifluoromethyl)phenyl)propylamine , a primary amine building block for secondary amine scaffolds (similar to Cinacalcet analogs).
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Bioisosteric Replacement: The saturated propyl chain (-CH₂CH₂-) acts as a metabolically stable replacement for ether (-O-CH₂-) or ester linkages, preventing rapid hydrolysis in vivo.
Application Logic Diagram
Figure 2: Downstream chemical utility of CAS 663884-63-7 in pharmaceutical synthesis.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated against the following expected spectral data:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.7–7.8 ppm (s, 3H, Aromatic H).
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δ 2.9–3.1 ppm (t, 2H, Ar-CH ₂-CH₂-CN).
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δ 2.6–2.7 ppm (t, 2H, Ar-CH₂-CH ₂-CN).
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Note: Absence of alkene peaks (6.0–7.5 ppm) confirms successful hydrogenation.
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¹⁹F NMR:
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Single peak at ~ -63 ppm (relative to CFCl₃), confirming equivalent CF₃ groups.
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IR Spectroscopy:
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Distinct Nitrile (C≡N) stretch at 2240–2250 cm⁻¹ .
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C-F stretches in the fingerprint region (1100–1300 cm⁻¹).
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Safety & Handling (MSDS Highlights)
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Hazard Identification:
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Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).
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Irritation: Causes skin and eye irritation.
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and strong acids (which may hydrolyze the nitrile to toxic byproducts).
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Waste Disposal: Dispose of as hazardous organic waste containing fluorine and nitrogen. Do not mix with acidic waste streams to prevent potential HCN generation (though the propionitrile is relatively stable).
References
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Oakwood Chemical. (n.d.). 3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile (Precursor CAS 175136-63-7). Retrieved March 5, 2026, from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for Rolapitant (Structural Context). Retrieved March 5, 2026, from [Link]
